Cas no 141699-66-3 (Tert-Butyl 4-(Acetylsulfanyl)Piperidine-1-Carboxylate)

Tert-Butyl 4-(Acetylsulfanyl)Piperidine-1-Carboxylate is a protected piperidine derivative featuring an acetylsulfanyl functional group at the 4-position. The tert-butoxycarbonyl (Boc) group provides stability under basic and nucleophilic conditions, making the compound suitable for selective deprotection in multi-step synthetic routes. The acetylsulfanyl moiety offers versatility for further functionalization, such as thiol deprotection or nucleophilic substitution reactions. This intermediate is valuable in medicinal chemistry and peptide synthesis, where controlled reactivity and orthogonal protection strategies are required. Its well-defined structure ensures reproducibility in complex organic transformations, particularly in the development of pharmacologically active compounds.
Tert-Butyl 4-(Acetylsulfanyl)Piperidine-1-Carboxylate structure
141699-66-3 structure
Product Name:Tert-Butyl 4-(Acetylsulfanyl)Piperidine-1-Carboxylate
CAS No:141699-66-3
MF:C12H21NO3S
MW:259.365042448044
MDL:MFCD13183580
CID:1309264
PubChem ID:22494773
Update Time:2025-06-08

Tert-Butyl 4-(Acetylsulfanyl)Piperidine-1-Carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1-Piperidinecarboxylic acid, 4-(acetylthio)-, 1,1-dimethylethyl ester
    • tert-Butyl 4-(acetylthio)piperidine-1-carboxylate
    • 1-tert-Butyloxycarbonyl-4-(acetylsulfanyl)piperidine
    • TERT-BUTYL 4-(ACETYLSULFANYL)PIPERIDINE-1-CARBOXYLATE
    • tert-butyl 4-acetylsulfanylpiperidine-1-carboxylate
    • 4-Acetylthio-1-(tert-butoxycarbonyl)piperidine
    • AKOS005266314
    • MFCD13183580
    • 4-(Acetylthio)-1-(tert-butoxycarbonyl)piperidine
    • 4-(acetylthio)-1-(tert-butoxycarbonyl)piperdine
    • SJAKIGKVIJINMY-UHFFFAOYSA-N
    • C12H21NO3S
    • 4-(acetylthio) -1-(tert-butoxycarbonyl)piperidine
    • EN300-129616
    • AM98001
    • 4-(Acetylsulfanyl)piperidine-1-carboxylic acid tert-butyl ester
    • SCHEMBL56417
    • AS-72619
    • F18428
    • CS-W001729
    • tert-butyl-4-(acetylthio)piperidine-1-carboxylate
    • 4-(Acetylthio)-1- (tert-butoxycarbonyl)piperidine
    • 141699-66-3
    • 1,1-Dimethylethyl 4-(acetylthio)-1-piperidinecarboxylate
    • tert-Butyl4-(acetylthio)piperidine-1-carboxylate
    • A1-09195
    • 4-Acetylsulfanyl-piperidine-1-carboxylic Acid Tert-Butyl Ester
    • DTXSID601201532
    • N-t-butyloxycarbonyl-4-acetylthiopiperidine
    • 4-acetylsulfanyl-piperidine-l-carboxylic acid tert-butyl ester
    • DB-312393
    • Tert-Butyl 4-(Acetylsulfanyl)Piperidine-1-Carboxylate
    • MDL: MFCD13183580
    • Inchi: 1S/C12H21NO3S/c1-9(14)17-10-5-7-13(8-6-10)11(15)16-12(2,3)4/h10H,5-8H2,1-4H3
    • InChI Key: SJAKIGKVIJINMY-UHFFFAOYSA-N
    • SMILES: S(C(C)=O)C1CCN(C(=O)OC(C)(C)C)CC1

Computed Properties

  • Exact Mass: 259.12400
  • Monoisotopic Mass: 259.12421471g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 291
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 71.9Ų

Experimental Properties

  • Density: 1.12±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubility: Very slightly soluble (0.29 g/l) (25 º C),
  • PSA: 71.91000
  • LogP: 2.60350

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Tert-Butyl 4-(Acetylsulfanyl)Piperidine-1-Carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:141699-66-3)Tert-Butyl 4-(Acetylsulfanyl)Piperidine-1-Carboxylate
Order Number:A885569
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:15
Price ($):687.0
Email:sales@amadischem.com

Additional information on Tert-Butyl 4-(Acetylsulfanyl)Piperidine-1-Carboxylate

Tert-Butyl 4-(Acetylsulfanyl)Piperidine-1-Carboxylate (CAS No. 141699-66-3): A Comprehensive Overview

Tert-Butyl 4-(Acetylsulfanyl)Piperidine-1-Carboxylate, identified by its CAS number 141699-66-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the piperidine class, characterized by a six-membered heterocyclic ring containing one nitrogen atom. The presence of a tert-butyl group and an acetylsulfanyl substituent at the 4-position of the piperidine ring endows it with unique chemical and pharmacological properties, making it a promising candidate for various applications in drug discovery and development.

The structural features of Tert-Butyl 4-(Acetylsulfanyl)Piperidine-1-Carboxylate contribute to its versatility in molecular design. The tert-butyl group, a bulky alkyl group, enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug formulation. On the other hand, the acetylsulfanyl moiety introduces a polar sulfonamide functionality, which can improve solubility and binding affinity to biological targets. These attributes make it an attractive scaffold for developing novel therapeutic agents.

In recent years, there has been growing interest in piperidine derivatives due to their demonstrated efficacy in modulating various biological pathways. Specifically, Tert-Butyl 4-(Acetylsulfanyl)Piperidine-1-Carboxylate has been explored in the context of central nervous system (CNS) disorders. Research indicates that piperidine-based compounds can interact with neurotransmitter receptors, offering potential benefits in treating conditions such as depression, anxiety, and neurodegenerative diseases. The unique combination of substituents in this compound may enhance its ability to cross the blood-brain barrier, a crucial requirement for CNS-targeting drugs.

Moreover, the sulfonamide group in Tert-Butyl 4-(Acetylsulfanyl)Piperidine-1-Carboxylate has been implicated in its potential role as an anti-inflammatory agent. Sulfonamides are well-known for their pharmacological activity, particularly in inhibiting enzymes and receptors involved in inflammatory responses. Preliminary studies have suggested that this compound may exhibit anti-inflammatory properties by modulating key signaling pathways such as NF-κB and MAPK. These findings highlight its potential as a lead compound for further development into therapeutic agents targeting inflammatory diseases.

The synthesis of Tert-Butyl 4-(Acetylsulfanyl)Piperidine-1-Carboxylate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include nucleophilic substitution reactions to introduce the acetylsulfanyl group and subsequent functional group transformations to achieve the desired tert-butyl substitution. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to optimize the synthetic route and improve scalability.

In terms of pharmacokinetic properties, Tert-Butyl 4-(Acetylsulfanyl)Piperidine-1-Carboxylate exhibits promising characteristics that make it suitable for clinical development. Initial pharmacokinetic studies have demonstrated favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound's moderate lipophilicity ensures efficient absorption across biological membranes, while its stable structure minimizes degradation during metabolic processes. Additionally, preliminary toxicology studies have shown low toxicity at relevant therapeutic concentrations, suggesting a good safety profile.

The potential applications of Tert-Butyl 4-(Acetylsulfanyl)Piperidine-1-Carboxylate extend beyond CNS disorders and anti-inflammatory treatments. Its structural motif is amenable to further derivatization, allowing researchers to explore its utility in other therapeutic areas such as oncology and infectious diseases. For instance, modifications to the sulfonamide group could enhance binding affinity to specific enzymes involved in cancer cell proliferation or pathogen inhibition. Such versatility underscores the compound's significance as a building block for innovative drug discovery efforts.

Recent advancements in computational chemistry have accelerated the process of identifying promising drug candidates like Tert-Butyl 4-(Acetylsulfanyl)Piperidine-1-Carboxylate. Molecular docking simulations have been employed to predict binding interactions between this compound and target proteins relevant to various diseases. These simulations not only provide insights into the mechanism of action but also guide structural optimization efforts aimed at improving efficacy and selectivity. The integration of experimental data with computational predictions has significantly enhanced the efficiency of drug development pipelines.

The future prospects for Tert-Butyl 4-(Acetylsulfanyl)Piperidine-1-Carboxylate are promising, with ongoing research efforts focused on refining its pharmacological properties and exploring new therapeutic applications. Collaborative initiatives between academic institutions and pharmaceutical companies are expected to drive innovation in this area. As our understanding of disease mechanisms continues to evolve, compounds like this will play an increasingly important role in developing next-generation therapeutics that address unmet medical needs.

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Amadis Chemical Company Limited
(CAS:141699-66-3)Tert-Butyl 4-(Acetylsulfanyl)Piperidine-1-Carboxylate
A885569
Purity:99%
Quantity:1g
Price ($):687.0
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